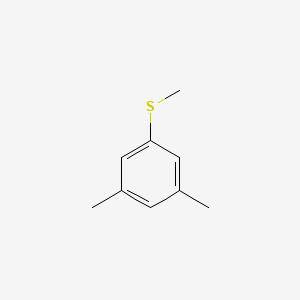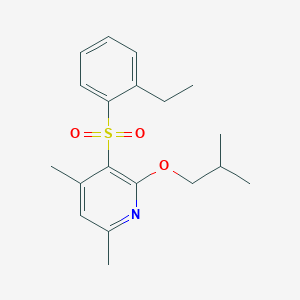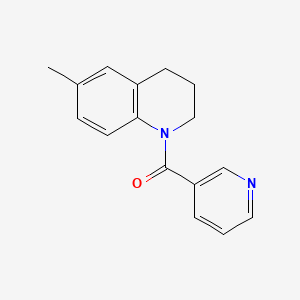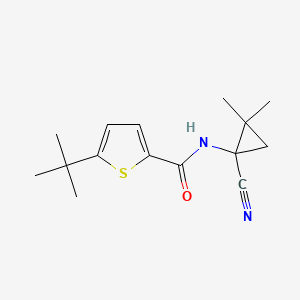![molecular formula C26H19N3O4S B2873615 Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-43-8](/img/structure/B2873615.png)
Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a naphthalene ring, a thieno[3,4-d]pyridazine ring, and a carbonylamino group. These groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be interesting to analyze how the different functional groups and rings within the molecule interact with each other .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and reactivity could be influenced by the presence of the various functional groups and rings .Wissenschaftliche Forschungsanwendungen
Photophysical Property Investigation
This compound’s naphthalene moiety can be utilized to study photophysical properties, such as the generation of semi-stable radical anion species through photo-induced electron transfer from a carboxy group . This has implications for the development of anion sensors that are crucial for selective detection of specific anions, which play vital roles in biological systems and industrial applications.
Organic Semiconductor Development
The thiophene derivative aspect of the compound is significant in the field of organic semiconductors . Thiophene-mediated molecules are essential in advancing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in modern electronic devices.
Biological Activity Profiling
Thiophene derivatives, like the one , are known for their wide range of biological activities. They can be used to synthesize biologically active compounds for treating various disorders, including cancer and microbial infections . This makes them valuable for medicinal chemistry and drug development.
Anion Sensor Development
The unique structure of this compound, particularly the naphthalene and carboxylate groups, can be exploited to create sophisticated detection systems specific for carboxylate anions . This is especially useful in environmental monitoring and quality control in manufacturing processes.
Material Science Applications
Due to its inherent properties, this compound can contribute to material science, particularly in the development of corrosion inhibitors . This application is vital for protecting industrial machinery and infrastructure from degradation.
Pharmacological Research
The compound’s framework is conducive to the synthesis of various pharmacologically active agents. Its potential anti-inflammatory, antimicrobial, and anticancer properties make it a candidate for further research in the development of new therapeutic drugs .
Electrochemical Studies
The compound’s ability to undergo photo-induced electron transfer makes it a candidate for electrochemical studies . Understanding its electron transfer properties can lead to advancements in battery technology and energy storage solutions.
Advanced Detection Systems
Leveraging the compound’s photophysical properties, it can be used to develop advanced detection systems that require the generation and stabilization of radical anion species . Such systems could be revolutionary in fields like forensic science and diagnostics.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4S/c1-2-33-26(32)22-20-15-34-24(21(20)25(31)29(28-22)19-10-4-3-5-11-19)27-23(30)18-13-12-16-8-6-7-9-17(16)14-18/h3-15H,2H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNPAPBADPEBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)

![2-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2873537.png)
![4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2873538.png)


![4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2873543.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2873550.png)


![tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2873555.png)